molecular formula C24H24N2O3S B2829016 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzenesulfonamide CAS No. 946289-90-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzenesulfonamide

Cat. No. B2829016
CAS RN: 946289-90-3
M. Wt: 420.53
InChI Key: GILNCFRMWWKFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzenesulfonamide, also known as BQS, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. BQS is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Pro-Apoptotic Effects in Cancer Cells

Research has shown that sulfonamide derivatives can induce pro-apoptotic effects in cancer cells. Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, which is mediated by the activation of p38 and ERK pathways (Cumaoğlu et al., 2015).

Antimycobacterial Activity

Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides have been synthesized and screened for their activity against Mycobacterium tuberculosis. Some compounds exhibited high antimycobacterial activity, suggesting their potential as second-line antituberculosis pro-drugs (Ghorab et al., 2017).

Cyanation of C-H Bonds

A rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent has been developed. This methodology allows for the synthesis of various benzonitrile derivatives, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Chaitanya et al., 2013).

Antitubulin Agents

Sulfonamide derivatives have also been identified as potent antitubulin agents, inhibiting tubulin polymerization and displaying significant cytotoxic activity against various cancer cell lines. This suggests their potential in the discovery of novel anticancer drugs (Chang et al., 2006).

Antimicrobial and DNA Interaction Studies

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. Additionally, their interactions with DNA have been studied, providing insights into their potential mechanisms of action and the role of specific structural features in enhancing their biological activities (Kharwar & Dixit, 2021).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-18-10-14-22(15-11-18)30(28,29)25-21-13-12-19-9-6-16-26(23(19)17-21)24(27)20-7-4-3-5-8-20/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILNCFRMWWKFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzenesulfonamide

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